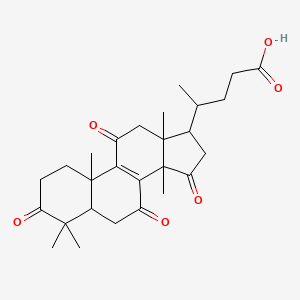

lucidenic acid F

Description

Lucidenic acid F has been reported in Ganoderma lucidum with data available.

a p38 modulator; isolated from Ganoderma lucidum; structure in first source

Structure

3D Structure

Propriétés

Numéro CAS |

98665-18-0 |

|---|---|

Formule moléculaire |

C27H36O6 |

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

(4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-15,18H,7-13H2,1-6H3,(H,32,33)/t14-,15-,18+,25+,26-,27+/m1/s1 |

Clé InChI |

GLUXWRYPXYKXKV-FRFVZZROSA-N |

Origine du produit |

United States |

Foundational & Exploratory

Lucidenic Acid F: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest within the scientific community. As a member of the lucidenic acid family, it contributes to the diverse pharmacological profile of this renowned fungus. This technical guide provides an in-depth overview of the discovery of lucidenic acid F, its isolation from Ganoderma lucidum, and its characterized biological activities. Detailed experimental protocols for extraction, purification, and key biological assays are presented, alongside a comprehensive summary of its physicochemical and bioactivity data. Furthermore, this document illustrates the molecular pathways influenced by the lucidenic acid family, offering insights into their potential mechanisms of action and paving the way for future research and drug development endeavors.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long-standing history in traditional medicine, particularly in Asia, where it is revered for its purported health-promoting properties. The therapeutic effects of this mushroom are largely attributed to its rich content of bioactive compounds, primarily polysaccharides and triterpenoids. Among the triterpenoids, the ganoderic acids have been extensively studied. However, a second major group of triterpenoids, the lucidenic acids, are increasingly being recognized for their significant biological activities.

Lucidenic acids are C27 lanostane triterpenoids, distinguished from the C30 ganoderic acids. The initial discovery of lucidenic acids A, B, and C in 1984 opened a new avenue of research into the chemistry and pharmacology of Ganoderma lucidum. Lucidenic acid F was subsequently isolated and identified as part of this growing family of compounds. This guide focuses specifically on lucidenic acid F, providing a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of Lucidenic Acid F

Lucidenic acid F is a tetracyclic triterpenoid characterized by a lanostane skeleton. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₆ | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| Chemical Structure | (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [1] |

| CAS Number | 98665-18-0 | [1] |

Table 1: Physicochemical Properties of Lucidenic Acid F

Experimental Protocols

Isolation and Purification of Lucidenic Acid F from Ganoderma lucidum

The following protocol describes a general method for the isolation and purification of lucidenic acid F from the fruiting bodies of Ganoderma lucidum. It is a compilation of methodologies reported for the separation of triterpenoids from this fungus.

3.1.1. Extraction

-

Preparation of Material : Air-dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Solvent Extraction : Macerate the powdered mushroom with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours), or perform extraction using a Soxhlet apparatus. Repeat the extraction process multiple times (typically 3 times) to ensure maximum yield.

-

Concentration : Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Fractionation and Purification

-

Silica Gel Column Chromatography :

-

Apply the crude extract to a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Reversed-Phase C18 Column Chromatography :

-

Subject the triterpenoid-rich fractions obtained from the silica gel column to further purification on a reversed-phase C18 column.

-

Elute with a gradient of methanol and water. This step is effective in separating individual lucidenic acids.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Perform final purification of the fractions containing lucidenic acid F using preparative or semi-preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a mixture of acetonitrile and water (with or without a small percentage of acid like acetic acid to improve peak shape).

-

Monitor the elution at a suitable wavelength (e.g., 252 nm) to isolate pure lucidenic acid F.

-

Biological Assay Methodologies

3.2.1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., HepG2, HL-60) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of lucidenic acid F (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Incubation : After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization : Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Induction Assay

This assay is used to screen for potential anti-tumor promoting activity.

-

Cell Culture : Culture Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in an appropriate medium.

-

Induction of EBV Lytic Cycle : Induce the EBV lytic cycle by treating the Raji cells with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in the presence of n-butyric acid.

-

Compound Treatment : Concurrently with the inducers, treat the cells with various concentrations of lucidenic acid F.

-

Incubation : Incubate the cells for a specified period (e.g., 48 hours).

-

Immunofluorescence Staining : After incubation, wash the cells, prepare smears on slides, and fix them. Stain the cells for the expression of EBV early antigen (EA-D) using an indirect immunofluorescence method with specific antibodies.

-

Microscopic Analysis : Count the percentage of EA-positive cells under a fluorescence microscope.

-

Data Analysis : Calculate the inhibition rate of EA induction by lucidenic acid F compared to the control (inducers only) and determine the IC50 value.

Biological Activities and Quantitative Data

Lucidenic acid F, often in concert with other lucidenic acids, exhibits a range of biological activities. The available quantitative data is summarized below.

| Biological Activity | Assay System | IC50 / Activity | Reference |

| Anti-viral | Inhibition of Epstein-Barr virus early antigen (EBV-EA) induction in Raji cells | Potent inhibitory effects (specific IC50 for lucidenic acid F not individually reported, but a mixture containing it showed high activity) | [2] |

| Anti-tumor | General cytotoxicity against various cancer cell lines | Data for the lucidenic acid family suggests activity; specific IC50 for lucidenic acid F is not widely reported. | [3] |

| Anti-inflammatory | Modulation of p38 and JNK MAPKs | Lucidenic acid F identified as a modulator of p38. | [4] |

Table 2: Summary of Biological Activities of Lucidenic Acid F

Signaling Pathways and Mechanisms of Action

While research specifically on the signaling pathways affected by lucidenic acid F is still emerging, studies on the closely related lucidenic acids A, B, C, and N provide significant insights into the potential mechanisms of action for this family of compounds.

Inhibition of Cancer Cell Invasion via MAPK/ERK, NF-κB, and AP-1 Pathways

Lucidenic acids have been shown to inhibit the invasion of human hepatoma (HepG2) cells induced by phorbol-12-myristate-13-acetate (PMA).[5] This anti-invasive effect is mediated through the downregulation of matrix metalloproteinase-9 (MMP-9) expression. The underlying signaling cascade involves the inactivation of the MAPK/ERK pathway and the reduced binding activities of the transcription factors NF-κB and AP-1.[5]

Caption: Anti-invasive signaling pathway of lucidenic acids.

Modulation of Inflammatory Pathways

Research has also indicated that lucidenic acids, including lucidenic acid F, can modulate key inflammatory signaling molecules. Specifically, lucidenic acid F has been identified as a modulator of p38 mitogen-activated protein kinase (MAPK), while lucidenic acid A modulates c-Jun N-terminal kinase (JNK).[4] This suggests a role for lucidenic acid F in regulating inflammatory responses, which are often implicated in the progression of various diseases, including cancer.

Caption: Modulation of MAPK pathways by lucidenic acids.

Experimental Workflow Overview

The overall process from the raw material to the assessment of biological activity for lucidenic acid F is depicted in the following workflow diagram.

Caption: Experimental workflow for lucidenic acid F.

Conclusion and Future Directions

Lucidenic acid F is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-viral and potential anti-cancer and anti-inflammatory properties. This technical guide has provided a comprehensive overview of its discovery, methods for its isolation and purification, and its known biological activities and mechanisms of action.

While the foundation for understanding lucidenic acid F has been laid, further research is warranted. Future studies should focus on:

-

Developing optimized and scalable purification protocols to obtain larger quantities of pure lucidenic acid F for extensive preclinical testing.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values of lucidenic acid F against a wider range of cancer cell lines and in various inflammatory models.

-

Elucidating the precise molecular targets of lucidenic acid F to gain a deeper understanding of its mechanisms of action.

-

Investigating the synergistic effects of lucidenic acid F with other bioactive compounds from Ganoderma lucidum or with conventional therapeutic agents.

The continued exploration of lucidenic acid F holds significant potential for the development of novel therapeutic agents for the treatment of viral infections, cancer, and inflammatory diseases. This guide serves as a valuable resource to facilitate and inspire these future research endeavors.

References

- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK [agris.fao.org]

- 5. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidenic Acid F: A Technical Whitepaper on its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid F, a tetracyclic triterpenoid originating from the medicinal mushroom Ganoderma lucidum, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive overview of the chemical structure and known biological activities of lucidenic acid F, with a focus on its anti-inflammatory and anti-tumor effects. While detailed experimental data specifically for lucidenic acid F remains limited in publicly available literature, this guide synthesizes the existing information and extrapolates potential mechanisms and methodologies based on studies of closely related lucidenic acids. All quantitative data is presented in structured tables, and hypothetical signaling pathways and experimental workflows are visualized to facilitate understanding and future research.

Chemical Structure and Properties

Lucidenic acid F is a member of the lucidenic acid family, which are C27 lanostane-type triterpenoids.[1] These compounds are characterized by a tetracyclic core structure.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₂₇H₃₆O₆ | --INVALID-LINK-- |

| CAS Number | 98665-18-0 | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | --INVALID-LINK-- |

| InChI Key | GLUXWRYPXYKXKV-FRFVZZROSA-N | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 456.6 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 456.251189 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Biological Activities and Mechanism of Action

Lucidenic acid F has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties.[2] However, detailed mechanistic studies for lucidenic acid F are sparse. The following sections describe its known activities and plausible mechanisms of action, drawing parallels with more extensively studied lucidenic acids where necessary.

Anti-inflammatory Activity

Lucidenic acid F has demonstrated anti-inflammatory effects.[2] While the precise signaling pathways regulated by lucidenic acid F are not fully elucidated, it is suggested to be a p38 modulator. The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses.

Anticancer Activity

The anticancer potential of lucidenic acid F has been noted, with reports of its ability to induce cytotoxicity in various cancer cell lines.[3] The detailed molecular mechanisms remain an active area of research. Drawing from studies on other lucidenic acids, potential mechanisms could involve the induction of apoptosis and cell cycle arrest.

Other Reported Activities

Lucidenic acid F has also been identified as a potential inhibitor of the BlaR1 protein in antibiotic-resistant Staphylococcus aureus, suggesting a possible role as an antibacterial agent.[4] Additionally, it has shown inhibitory activity against the activation of the Epstein-Barr virus early antigen.

Experimental Protocols

Detailed and validated experimental protocols specifically for lucidenic acid F are not extensively documented. The following sections provide generalized methodologies based on common practices for the isolation and evaluation of triterpenoids from Ganoderma species.

Extraction and Purification Workflow

The extraction of lucidenic acids from Ganoderma lucidum typically involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: Dried and powdered fruiting bodies of G. lucidum are extracted with a suitable solvent such as ethanol, methanol, or ether at room temperature or with heating.[2] This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing lucidenic acid F, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory effect of lucidenic acid F can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of lucidenic acid F for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Anticancer Activity Assay (MTT Assay)

The cytotoxicity of lucidenic acid F against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of lucidenic acid F for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Conclusion and Future Directions

Lucidenic acid F is a promising natural product with demonstrated anti-inflammatory and anticancer potential. However, a significant gap exists in the literature regarding its specific molecular mechanisms, detailed experimental protocols, and comprehensive physicochemical characterization. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways modulated by lucidenic acid F in inflammation and cancer is crucial for understanding its therapeutic potential.

-

Standardization of Protocols: Development and validation of standardized protocols for the extraction, purification, and biological evaluation of lucidenic acid F are necessary for reproducible and comparable research findings.

-

In Vivo Studies: Preclinical in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profile of lucidenic acid F.

-

Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility in various solvents, and stability is essential for formulation and drug development.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of lucidenic acid F for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The intricate biosynthetic journey of lucidenic acids in fungi: A technical guide for researchers and drug developers

Introduction

Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids produced by fungi of the Ganoderma genus, have garnered significant attention from the scientific community. These complex natural products exhibit a wide range of promising pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] A thorough understanding of their biosynthesis is paramount for the development of novel therapeutics and for optimizing their production through biotechnological approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of lucidenic acids, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved molecular processes.

The Biosynthetic Pathway: From Simple Precursors to Complex Triterpenoids

The biosynthesis of lucidenic acids originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[2] This pathway commences with the condensation of acetyl-CoA and culminates in the formation of the key precursor, lanosterol. Subsequent modifications of the lanosterol scaffold by a series of enzymes, primarily from the cytochrome P450 (CYP450) superfamily, lead to the vast diversity of triterpenoids, including lucidenic acids.[3]

The initial steps of the MVA pathway are catalyzed by a series of well-characterized enzymes:

-

3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

-

Mevalonate kinase (MK)

-

Phosphomevalonate kinase (PMK)

-

Mevalonate pyrophosphate decarboxylase (MVD)

These enzymatic reactions lead to the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The subsequent condensation of these five-carbon units is catalyzed by farnesyl pyrophosphate synthase (FPS) to produce the 15-carbon intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to form squalene. Squalene is then epoxidized by squalene epoxidase (SE) to 2,3-oxidosqualene. The final cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone of lanosterol is catalyzed by lanosterol synthase (LS) .[2][4]

The conversion of lanosterol to the various lucidenic acids involves a series of oxidative reactions, including hydroxylations and carboxylations, which are primarily catalyzed by cytochrome P450 monooxygenases.[3][5] While the exact sequence of these modifications and the specific CYPs involved in the biosynthesis of each lucidenic acid are still under active investigation, several candidate CYP genes have been identified in Ganoderma lucidum. For instance, CYP5150L8 has been shown to be a lanosterol oxidase involved in the biosynthesis of ganoderic acids, which are structurally related to lucidenic acids.[5]

Quantitative Insights into Lucidenic Acid Biosynthesis

The production of lucidenic acids and other triterpenoids in Ganoderma species is influenced by various factors, including the developmental stage of the fungus and the presence of elicitors. Quantitative analysis of gene expression and metabolite accumulation provides valuable insights into the regulation of this biosynthetic pathway.

| Gene | Fold Change in Expression (Salicylic Acid Treatment vs. Control) | Developmental Stage | Reference |

| hmgs | ~1.5 | Mycelium | [6] |

| hmgr | ~2.0 | Mycelium | [6] |

| mvd | ~2.5 | Mycelium | [6] |

| fps | ~3.0 | Mycelium | [6] |

| sqs | ~3.5 | Mycelium | [6] |

| ls | ~4.0 | Mycelium | [6] |

Table 1: Effect of Salicylic Acid on the Expression of Key Biosynthetic Genes in Ganoderma lucidum

| Lucidenic Acid | Amount (mg/g of extract) | Source | Reference |

| Lucidenic acid A | 2.8 | Ethanol extract of G. lucidum fruiting bodies | [1] |

| Lucidenic acid D2 | 1.538 - 2.227 | Grain alcohol extracts of G. lucidum fruiting bodies | [1] |

| Lucidenic acid E2 | 2.246 - 3.306 | Grain alcohol extracts of G. lucidum fruiting bodies | [1] |

| Lucidenic acid N | - | Isolated from G. lucidum | [7] |

| Methyl lucidenate E2 | - | Isolated from G. lucidum | [7] |

Table 2: Quantitative Analysis of Lucidenic Acids in Ganoderma lucidum

Key Experimental Protocols

1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in the lucidenic acid biosynthetic pathway.

-

RNA Extraction: Total RNA is extracted from fungal mycelia using a suitable kit or a standard protocol like the TRIzol method. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR reaction is performed using a SYBR Green-based master mix, gene-specific primers for the target genes (e.g., hmgr, ls, cyp450s), and a reference gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR instrument.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCT method.[8]

2. High-Performance Liquid Chromatography (HPLC) for Lucidenic Acid Quantification

This protocol describes the quantification of lucidenic acids from fungal extracts.

-

Extraction: Dried and powdered fungal material is extracted with a suitable solvent, such as ethanol or methanol, often using methods like sonication or Soxhlet extraction.[7] The extract is then filtered and concentrated.

-

HPLC Analysis: The extract is analyzed by reverse-phase HPLC using a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or acetic acid).[9]

-

Detection: Lucidenic acids are detected using a UV detector, typically at a wavelength of around 252 nm.[9]

-

Quantification: The concentration of individual lucidenic acids is determined by comparing the peak areas in the sample chromatogram to a standard curve generated using purified lucidenic acid standards.[7][9]

3. In Vitro Enzyme Assay for Cytochrome P450 Activity

This protocol provides a general framework for assaying the activity of CYP450 enzymes involved in triterpenoid biosynthesis.

-

Enzyme Source: Microsomal fractions containing the CYP450 enzymes are isolated from the fungus or a heterologous expression system (e.g., yeast).[4]

-

Reaction Mixture: The reaction mixture typically contains the microsomal fraction, a source of NADPH (e.g., an NADPH-generating system), the substrate (e.g., lanosterol or a downstream intermediate), and a buffer.

-

Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a specific period.

-

Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed and quantified by methods such as HPLC or LC-MS to determine the enzymatic activity.[4]

Regulatory Networks and Future Directions

The biosynthesis of lucidenic acids is a tightly regulated process influenced by various signaling molecules and transcription factors. Elicitors such as methyl jasmonate and salicylic acid have been shown to upregulate the expression of key biosynthetic genes, leading to increased triterpenoid accumulation.[6] Understanding these regulatory networks is crucial for developing strategies to enhance the production of these valuable compounds.

Future research in this field will likely focus on:

-

The precise elucidation of the enzymatic steps and the specific cytochrome P450 enzymes involved in the conversion of lanosterol to various lucidenic acids.

-

The characterization of the transcription factors and signaling pathways that regulate lucidenic acid biosynthesis.

-

The metabolic engineering of Ganoderma species or the development of heterologous expression systems for the high-level production of specific lucidenic acids.

By unraveling the complexities of the lucidenic acid biosynthetic pathway, researchers can unlock the full potential of these fascinating fungal metabolites for the development of novel pharmaceuticals and other valuable bioproducts.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of Lucidenic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the known pharmacological profile of lucidenic acid F, with a focus on its anti-inflammatory, anti-tumor, and anti-viral properties. The information presented herein is intended to support further research and drug development efforts.

Pharmacological Activities

Lucidenic acid F has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its effects on inflammation, cancer, and viral infections.

Anti-Inflammatory and Immunomodulatory Activity

Lucidenic acid F has been identified as a modulator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses[1]. Modulation of this pathway can influence the production of pro-inflammatory cytokines and mediators. A study on a triterpenes-rich extract of Ganoderma lucidum, where lucidenic acid F was a dominant component, showed that the extract enhanced lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK in THP-1 monocytic cells[2]. This suggests a potential immunomodulatory role for lucidenic acid F.

Anti-Tumor Activity

The anti-tumor potential of lucidenic acid F is an area of active research[3]. While specific IC50 values for lucidenic acid F against various cancer cell lines are not extensively reported in the currently available literature, related lucidenic acids have shown cytotoxic effects. For instance, lucidenic acid A has demonstrated cytotoxicity against PC-3 prostatic cancer cells, HL-60 leukemia cells, and various colon and liver cancer cell lines, with IC50 values ranging from 35.0 to 428 μM[4]. Lucidenic acid B has also shown cytotoxic effects on several cancer cell lines[4]. The anti-invasive effects of some lucidenic acids are mediated through the inhibition of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 DNA-binding activities[5].

Anti-Viral Activity

Lucidenic acid F has exhibited potent anti-viral activity against the Epstein-Barr virus (EBV). In a primary screening test for anti-tumor promoters, lucidenic acid F, along with other triterpenoids from Ganoderma lucidum, was evaluated for its inhibitory effect on the induction of EBV early antigen (EBV-EA) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. The results showed a potent inhibitory effect, with 96-100% inhibition at a 1 x 10³ mol ratio/TPA[6].

Antibacterial Activity

A molecular docking study has identified lucidenic acid F as a potential inhibitor of the BlaR1 protein in antibiotic-resistant Staphylococcus aureus. This suggests a possible role for lucidenic acid F in combating antibiotic resistance. The study reported a strong binding affinity of -7.4 kcal/mol at the active site of the BlaR1 protein[7][8].

Quantitative Data Summary

The following tables summarize the available quantitative data for lucidenic acid F and related lucidenic acids.

Table 1: Anti-Viral Activity of Lucidenic Acid F

| Assay | Cell Line | Inducer | Concentration | Inhibition | Reference |

| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji | TPA | 1 x 10³ mol ratio/TPA | 96-100% | [6] |

Table 2: Cytotoxicity of Related Lucidenic Acids Against Cancer Cell Lines

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Lucidenic Acid A | PC-3 (Prostate) | - | 35.0 ± 4.1 | [4] |

| Lucidenic Acid A | HL-60 (Leukemia) | 72 | 61 | [4] |

| Lucidenic Acid A | HL-60 (Leukemia) | 24 | 142 | [4] |

| Lucidenic Acid A | COLO205 (Colon) | 72 | 154 | [4] |

| Lucidenic Acid A | HCT-116 (Colon) | 72 | 428 | [4] |

| Lucidenic Acid A | HepG2 (Hepatoma) | 72 | 183 | [4] |

| Lucidenic Acid B | HL-60 (Leukemia) | - | 45.0 | [4] |

| Lucidenic Acid B | HepG2 (Hepatoma) | - | 112 | [4] |

| Lucidenic Acid N | COLO205 (Colon) | - | 486 | [4] |

| Lucidenic Acid N | HepG2 (Hepatoma) | - | 230 | [4] |

| Lucidenic Acid N | HL-60 (Leukemia) | - | 64.5 | [4] |

| Lucidenic Acid C | A549 (Lung) | - | 52.6 - 84.7 | [4] |

Experimental Protocols

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

This protocol is based on the methodology for assessing the inhibition of TPA-induced EBV-EA in Raji cells.

1. Cell Culture:

-

Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

2. Induction of EBV Lytic Cycle:

-

The EBV lytic cycle is induced by treating the Raji cells with 12-O-tetradecanoylphorbol-13-acetate (TPA)[9].

3. Treatment with Lucidenic Acid F:

-

Cells are concurrently treated with TPA and various concentrations of lucidenic acid F.

4. Incubation:

-

The treated cells are incubated for a specific period (e.g., 48 hours) to allow for the expression of early antigens.

5. Immunofluorescence Assay:

-

After incubation, smears of the cells are made on slides.

-

The cells are fixed and then stained with human serum containing high-titer antibodies to EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody[8].

6. Quantification:

-

The percentage of cells expressing EBV-EA is determined by counting a sufficient number of cells (e.g., 500) under a fluorescence microscope.

-

The inhibitory effect of lucidenic acid F is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (TPA treatment alone)[8].

p38 MAPK Activation Assay

This protocol describes a general method for assessing the modulation of p38 MAPK phosphorylation.

1. Cell Culture and Treatment:

-

A suitable cell line (e.g., THP-1 monocytic cells) is cultured and treated with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of lucidenic acid F for a specified duration[2].

2. Cell Lysis:

-

After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

3. Protein Quantification:

-

The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).

4. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

-

A primary antibody for total p38 MAPK is used as a loading control.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

5. Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified, and the ratio of p-p38 to total p38 is calculated to determine the effect of lucidenic acid F on p38 MAPK activation.

Signaling Pathways and Experimental Workflows

Modulation of p38 MAPK Signaling Pathway

Lucidenic acid F has been shown to modulate the p38 MAPK pathway in the context of an inflammatory response. The following diagram illustrates the general p38 MAPK signaling cascade and the point of modulation by lucidenic acid F.

Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of lucidenic acid F.

Potential Inhibition of BlaR1 in S. aureus

The following diagram illustrates the proposed mechanism of action for lucidenic acid F as an inhibitor of the BlaR1 protein, a key component in β-lactam antibiotic resistance in Staphylococcus aureus.

Conclusion

Lucidenic acid F is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-viral activity against EBV, modulation of the p38 MAPK pathway, and potential as a bacterial resistance inhibitor warrant further investigation. While quantitative data on its anti-tumor and anti-inflammatory effects are still emerging, the activities of related lucidenic acids suggest a strong potential in these areas. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of lucidenic acid F. Further studies are crucial to establish a comprehensive understanding of its mechanisms of action and to pave the way for its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Immunofluorescence Microscopy and Flow Cytometry Characterization of Chemical Induction of Latent Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TPA induction of Epstein-Barr virus early antigens in Raji cells is blocked by selective protein kinase-C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Lucidenic Acid F Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, including the broader family of lucidenic acids, are recognized for a variety of pharmacological activities.[1] This technical guide provides an in-depth overview of the preliminary screening of the bioactivity of lucidenic acid F, with a focus on its potential anti-tumor and anti-inflammatory effects. While research specifically isolating the bioactivities of lucidenic acid F is still emerging, this document synthesizes the available data and provides detailed experimental protocols based on studies of closely related lucidenic acids to facilitate further investigation.

Lucidenic acids, as a class, have demonstrated cytotoxic effects against a range of cancer cell lines, including prostate, leukemia, liver, and lung cancers.[2] The mechanisms underlying these effects are multifaceted, involving the induction of apoptosis and cell cycle arrest.[3] Furthermore, lucidenic acids have been shown to modulate key signaling pathways, such as the MAPK/ERK and NF-κB pathways, which are critical in cell proliferation, invasion, and inflammation.[4] Lucidenic acid F, in particular, has been noted for its anti-inflammatory and anti-tumor-promoting activities.[1]

This guide is intended to serve as a resource for researchers in drug discovery and development, providing both a summary of the current state of knowledge and practical, detailed methodologies for the preliminary in vitro screening of lucidenic acid F's biological activities.

Quantitative Data on Bioactivity

While specific quantitative data for lucidenic acid F is limited in the available literature, the following tables summarize the bioactivity of other closely related lucidenic acids. This data provides a valuable reference for designing experiments and understanding the potential potency of lucidenic acid F.

Table 1: Cytotoxicity of Lucidenic Acids Against Various Cancer Cell Lines

| Lucidenic Acid | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Lucidenic Acid A | PC-3 | Prostate Cancer | - | 35.0 ± 4.1 |

| HL-60 | Leukemia | 24 | 142 | |

| HL-60 | Leukemia | 72 | 61 | |

| Lucidenic Acid B | HL-60 | Leukemia | - | 45.0 |

| HepG2 | Liver Cancer | - | 112 | |

| Lucidenic Acid C | A549 | Lung Adenocarcinoma | - | 52.6 - 84.7 |

| Lucidenic Acid N | HL-60 | Leukemia | - | 64.5 |

| HepG2 | Liver Cancer | - | 230 | |

| COLO205 | Colon Cancer | - | 486 |

Data compiled from multiple sources.[2][3]

Table 2: Anti-Inflammatory and Anti-Viral Activity of Lucidenic Acids

| Lucidenic Acid | Bioactivity | Assay | Model | Results |

| Lucidenic Acid A | Anti-inflammatory | Protein denaturation | In vitro | IC50 of 13 µg/mL |

| Lucidenic Acid F | Anti-tumor promotion | Epstein-Barr Virus Early Antigen (EBV-EA) induction | Raji cells | Potent inhibition |

| Lucidenic Acid R | Anti-inflammatory | Nitric oxide production | Lipopolysaccharide-stimulated RAW264.7 cells | 20% suppression |

Data compiled from multiple sources.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary screening of lucidenic acid F bioactivity. These protocols are based on established methods used in the study of other lucidenic acids.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of lucidenic acid F on cancer cell lines.

a. Materials:

-

Human cancer cell line of interest (e.g., HepG2, HL-60)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lucidenic acid F stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

b. Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of lucidenic acid F in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted lucidenic acid F solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest lucidenic acid F concentration) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of lucidenic acid F.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by lucidenic acid F.[6]

a. Materials:

-

Human cancer cell line (e.g., HL-60)

-

Lucidenic acid F

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

b. Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of lucidenic acid F for a specified time.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of lucidenic acid F on the expression and phosphorylation of proteins in the MAPK/ERK and NF-κB signaling pathways.[7]

a. Materials:

-

Human cancer cell line

-

Lucidenic acid F

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Treat cells with lucidenic acid F for the desired time.

-

Lyse the cells with lysis buffer and collect the supernatant containing the total protein.

-

Determine the protein concentration using a protein assay.

-

Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualizations

Experimental and Logical Workflows

Caption: General workflow for preliminary bioactivity screening.

Signaling Pathways

Caption: Inhibition of the MAPK/ERK signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

References

- 1. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 4. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lucidenic Acid F: A Technical Whitepaper on the Prospective Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Lucidenic Acid F in cancer cells is not extensively available in current scientific literature. This document synthesizes the established mechanisms of other closely related lucidenic acids (A, B, C, and N) to provide a scientifically grounded, prospective framework for understanding the potential anti-cancer activities of Lucidenic Acid F. All subsequent data and pathways, unless specified, are derived from studies on these analogous compounds and should be considered predictive for Lucidenic Acid F, pending further targeted research.

Introduction

Lucidenic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While numerous members of this family, such as lucidenic acids A, B, C, and N, have been investigated for their pharmacological properties, lucidenic acid F remains a less-explored molecule.[1][2] However, the structural similarities within the lucidenic acid class allow for the formulation of a hypothetical mechanism of action for lucidenic acid F based on the activities of its better-understood congeners. This whitepaper will detail these potential mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, supported by quantitative data and experimental methodologies from studies on related lucidenic acids.

Potential Mechanisms of Action in Cancer Cells

The anti-cancer effects of lucidenic acids are multifaceted, targeting key cellular processes involved in tumor growth and progression.[3][4] The primary mechanisms identified for lucidenic acids, and thus hypothesized for lucidenic acid F, include direct cytotoxicity, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][5]

Cytotoxicity and Anti-proliferative Effects

Lucidenic acids have demonstrated significant cytotoxic effects across a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for various lucidenic acids are summarized below.

Table 1: Cytotoxicity (IC50) of Lucidenic Acids in Various Cancer Cell Lines

| Lucidenic Acid | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | Not Specified |

| Lucidenic Acid A | HL-60 | Leukemia | 142 | 24 |

| Lucidenic Acid A | HL-60 | Leukemia | 61 | 72 |

| Lucidenic Acid A | COLO205 | Colon Cancer | 154 | 72 |

| Lucidenic Acid A | HCT-116 | Colon Cancer | 428 | 72 |

| Lucidenic Acid A | HepG2 | Hepatoma | 183 | 72 |

| Lucidenic Acid B | HL-60 | Leukemia | 45.0 | Not Specified |

| Lucidenic Acid B | HepG2 | Hepatoma | 112 | Not Specified |

| Lucidenic Acid C | A549 | Lung Adenocarcinoma | 52.6 - 84.7 | Not Specified |

| Lucidenic Acid N | HL-60 | Leukemia | 64.5 | Not Specified |

| Lucidenic Acid N | HepG2 | Hepatoma | 230 | Not Specified |

| Lucidenic Acid N | COLO205 | Colon Cancer | 486 | Not Specified |

Data compiled from multiple sources.[1][6]

Induction of Apoptosis

A critical mechanism for the anti-cancer activity of lucidenic acids is the induction of apoptosis. Studies on lucidenic acid B have elucidated a mitochondria-mediated pathway.[5] This intrinsic apoptotic pathway is characterized by a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This event triggers a cascade of enzymatic activations, starting with caspase-9, which in turn activates executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[1][5][6]

Caption: Hypothesized Mitochondria-Mediated Apoptosis Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, lucidenic acids A, C, and N have been shown to cause cell cycle arrest in the G1 phase in HL-60 leukemia cells.[5] This action prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The specific molecular targets within the G1 checkpoint (e.g., cyclins, cyclin-dependent kinases) have not been fully elucidated for lucidenic acids but represent a key area for future investigation for lucidenic acid F.

Caption: Hypothesized G1 Phase Cell Cycle Arrest.

Inhibition of Cancer Cell Invasion and Metastasis

The metastatic spread of cancer is a primary cause of mortality. Lucidenic acids A, B, C, and N have been found to inhibit the invasion of HepG2 human hepatoma cells.[7] The underlying mechanism, primarily investigated for lucidenic acid B, involves the downregulation of matrix metalloproteinase-9 (MMP-9).[8] MMPs are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.

The inhibition of MMP-9 expression is achieved through the inactivation of the MAPK/ERK signaling pathway and the reduction of DNA binding activities of the transcription factors NF-κB and AP-1.[8] By suppressing the phosphorylation of ERK1/2, lucidenic acid B prevents the activation of downstream targets that promote MMP-9 gene expression.

Caption: Hypothesized Anti-Invasive Signaling Pathway.

Key Experimental Protocols

The following are generalized methodologies for the key experiments used to elucidate the mechanisms of action of lucidenic acids. These protocols can serve as a template for future investigations into lucidenic acid F.

Cell Viability and Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the lucidenic acid (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

-

Cell Treatment: Cells are treated with the lucidenic acid at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment with the lucidenic acid, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-ERK, ERK, β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

While direct evidence is lacking, the extensive research on lucidenic acids A, B, C, and N provides a strong foundation for predicting the anti-cancer mechanisms of lucidenic acid F. It is highly probable that lucidenic acid F exerts its effects through a combination of cytotoxicity, induction of mitochondria-mediated apoptosis, G1 cell cycle arrest, and inhibition of metastasis via modulation of the MAPK/ERK and NF-κB/AP-1 signaling pathways.

To validate these hypotheses, future research should prioritize the following:

-

In vitro cytotoxicity screening of lucidenic acid F against a diverse panel of cancer cell lines to determine its IC50 values.

-

Mechanistic studies employing the experimental protocols outlined in this whitepaper to investigate its effects on apoptosis, the cell cycle, and key signaling proteins.

-

In vivo studies using animal models to assess the anti-tumor efficacy and safety profile of lucidenic acid F.

Such research will be crucial in determining if lucidenic acid F can be developed as a novel therapeutic agent for cancer treatment.

References

- 1. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Lucidenic acid B induces apoptosis in human leukemia cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Lucidenic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is a subject of growing interest for its potential pharmacological activities. While the broader family of lucidenic acids is known for various effects, including anti-inflammatory properties, specific data on lucidenic acid F remains limited. This technical guide synthesizes the available research on the anti-inflammatory potential of lucidenic acid F, focusing on its known molecular interactions and providing a framework for future investigation based on the established methodologies and findings for closely related compounds. This document outlines the current understanding of its mechanism of action, particularly its role as a modulator of the p38 mitogen-activated protein kinase (MAPK) pathway, and provides detailed experimental protocols and data from analogous compounds to guide further research and drug development efforts.

Introduction

Ganoderma lucidum, a well-regarded fungus in traditional medicine, is a rich source of bioactive triterpenoids, including ganoderic and lucidenic acids. These compounds are recognized for a wide array of pharmacological effects, with anti-inflammatory action being a key area of investigation. Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Lucidenic acids, as a class, have demonstrated the ability to attenuate inflammatory responses by modulating key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Lucidenic acid F has been specifically identified as a modulator of p38 MAPK[1]. However, the context of its activity appears complex, with one study suggesting an immunostimulatory role in monocytic cells when part of a triterpene-rich extract that enhances lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production[1]. This contrasts with the predominantly anti-inflammatory effects reported for other lucidenic acids. This guide aims to present the current, albeit limited, knowledge on lucidenic acid F and provide a comprehensive set of reference data and protocols from closely related lucidenic acids to facilitate a more detailed exploration of its anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects of Lucidenic Acids

Table 1: In Vitro Anti-inflammatory Activity of Various Lucidenic Acids

| Compound | Assay | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / % Inhibition | Reference |

| Lucidenic Acid A | Protein Denaturation | - | Heat | Protein Denaturation | 13 µg/mL | [2][3] |

| Lucidenic Acid R | Nitric Oxide Production | RAW264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 20% inhibition | [2] |

| G. lucidum Extract (containing Lucidenic Acids B, D1, D2, E1, L) | Cytokine & NO Release | RAW264.7 | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines & NO | Attenuated release | [2] |

| G. lucidum Extract (containing Lucidenic Acids B, D1, D2, E1, L) | iNOS & COX-2 Expression | RAW264.7 | Lipopolysaccharide (LPS) | iNOS & COX-2 | Increased expression | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Various Lucidenic Acids

| Compound | Animal Model | Inflammatory Agent | Route of Administration | Measured Parameter | ID50 | Reference |

| Lucidenic Acid A | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical | Ear Skin Inflammation | 0.07 mg/ear | [2] |

| Lucidenic Acid D2 | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical | Ear Skin Inflammation | 0.11 mg/ear | [2] |

| Lucidenic Acid E2 | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical | Ear Skin Inflammation | 0.11 mg/ear | [2] |

| Lucidenic Acid P | Mouse | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Topical | Ear Skin Inflammation | 0.29 mg/ear | [2] |

Known Signaling Pathway Interactions of Lucidenic Acid F

The primary molecular interaction identified for lucidenic acid F in the context of inflammation is the modulation of the p38 MAPK pathway. A study by Watanabe et al. (2011) on a triterpene-rich extract from G. lucidum, containing lucidenic acids A, F, and D2, demonstrated that the extract enhanced LPS-induced phosphorylation of p38 while suppressing the phosphorylation of c-Jun N-terminal kinase (JNK) in THP-1 monocytic cells[1]. In this particular study, lucidenic acid F was identified as a specific modulator of p38[1].

It is important to note that the overall effect of the extract in this study was an enhancement of LPS-induced TNF-α production, suggesting a potential immunostimulatory effect in this cell line and context[1]. This highlights the necessity for further research to delineate the specific effects of isolated lucidenic acid F on inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the anti-inflammatory effects of lucidenic acid F, based on established protocols for related compounds.

In Vitro Anti-inflammatory Assays

-

Cell Line: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW264.7).

-

Culture Conditions: Maintain cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blot/RT-PCR).

-

Allow cells to adhere and grow to 70-80% confluency. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Pre-treat cells with varying concentrations of lucidenic acid F (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter durations for signaling pathway analysis).

-

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

-

Principle: Detects and quantifies the expression and phosphorylation status of specific proteins involved in inflammatory signaling pathways (e.g., p38, phospho-p38, JNK, phospho-JNK, IκBα, NF-κB p65).

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Anti-inflammatory Models

-

Principle: Assesses the ability of a topically applied agent to reduce acute inflammation induced by TPA.

-

Procedure:

-

Use male ICR or BALB/c mice.

-

Dissolve TPA in acetone (e.g., 1 µg per 20 µL).

-

Dissolve lucidenic acid F in acetone at various concentrations.

-

Apply the lucidenic acid F solution or vehicle control to the inner and outer surfaces of the right ear.

-

After 30 minutes, apply the TPA solution to the right ear.

-

After a set time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the right (treated) and left (control) ears.

-

Measure the weight of the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculate the percentage inhibition of edema compared to the vehicle-treated group.

-

Discussion and Future Directions

The current body of research strongly suggests that lucidenic acids from Ganoderma lucidum are promising candidates for the development of anti-inflammatory therapeutics. While the direct evidence for lucidenic acid F's anti-inflammatory action is sparse and presents a complex picture, its identified role as a modulator of p38 MAPK places it within a critical inflammatory signaling pathway[1].

The seemingly contradictory finding of an extract containing lucidenic acid F enhancing TNF-α production in THP-1 cells highlights the importance of studying pure compounds and understanding context-dependent effects. It is plausible that lucidenic acid F may have different effects depending on the cell type, the presence of other compounds, and the specific inflammatory stimulus.

Future research should prioritize the following:

-

Isolation and Purification of Lucidenic Acid F: To enable the study of the pure compound and avoid confounding effects from other components in extracts.

-

Comprehensive In Vitro Profiling: Systematically evaluating the effect of pure lucidenic acid F on the production of a wide range of pro-inflammatory and anti-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6, IL-1β, IL-10) in various immune cell types (e.g., macrophages, neutrophils, lymphocytes).

-

Mechanism of Action Studies: Elucidating the precise molecular targets of lucidenic acid F within the MAPK and NF-κB signaling pathways. This should include investigating its effects on upstream kinases and downstream transcription factors.

-

In Vivo Efficacy Studies: Utilizing various animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to assess the therapeutic potential of lucidenic acid F.

Conclusion

Lucidenic acid F represents an intriguing but underexplored member of the lucidenic acid family. Its established interaction with the p38 MAPK signaling pathway provides a solid foundation for further investigation into its anti-inflammatory properties. By employing the standardized experimental protocols outlined in this guide, researchers can systematically characterize the anti-inflammatory profile of lucidenic acid F, clarify its mechanism of action, and evaluate its potential as a novel therapeutic agent for inflammatory diseases. The data from related lucidenic acids offer valuable points of comparison and underscore the therapeutic potential of this class of natural products.

References

lucidenic acid F as a potential neuroprotective agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate for the development of novel neuroprotective therapies.[1] This technical guide provides a comprehensive overview of the current understanding of Lucidenic acid F's neuroprotective potential, focusing on its mechanisms of action, supported by quantitative data from related compounds, and detailed experimental protocols. The information presented herein is intended to facilitate further research and drug development efforts in the field of neurodegenerative diseases.

Core Neuroprotective Mechanisms

The neuroprotective effects of Lucidenic acid F and other triterpenoids from Ganoderma lucidum are believed to be multifactorial, primarily revolving around their potent anti-inflammatory and antioxidant properties. These compounds are known to modulate key signaling pathways involved in neuronal survival and pathology.[2][3]

Anti-inflammatory Activity

Neuroinflammation, primarily mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[4][5] Lucidenic acid F has been shown to modulate key inflammatory pathways, suggesting its potential to mitigate neuroinflammation.

A closely related compound, Deacetyl ganoderic acid F (DeGA F), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3][6] DeGA F treatment inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[3][6] Furthermore, it reduced the secretion and mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][7]

The anti-inflammatory effects of these compounds are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] DeGA F was found to decrease the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), leading to reduced nuclear translocation of the p65 subunit of NF-κB.[3]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative disorders. Extracts of Ganoderma lucidum rich in triterpenoids, including lucidenic acids, have been shown to possess significant antioxidant properties.[8]

The antioxidant mechanism of related compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[2] While direct evidence for Lucidenic acid F is still emerging, the known ability of other triterpenoids to activate this pathway provides a strong rationale for its investigation.

Acetylcholinesterase Inhibition

A decline in cholinergic neurotransmission is a key feature of Alzheimer's disease. Several lucidenic acids have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. While specific data for Lucidenic acid F is not yet available, Lucidenic acid A and N, as well as methyl lucidenate E2, have demonstrated AChE inhibitory activity, suggesting a potential mechanism for cognitive enhancement.[2]

Quantitative Data

While specific quantitative data for the neuroprotective activity of Lucidenic acid F is limited, data from related lucidenic acids and ganoderic acids provide valuable insights into their potential potency.

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| Lucidenic acid A | Acetylcholinesterase Inhibition | - | 54.5 μM | [2] |

| Lucidenic acid A | Acetylcholinesterase Inhibition | - | 24.04 ± 3.46 μM | [2] |

| Lucidenic acid N | Acetylcholinesterase Inhibition | - | 25.91 ± 0.89 μM | [2] |

| Methyl lucidenate E2 | Acetylcholinesterase Inhibition | - | 17.14 ± 2.88 μM | [2] |

| Deacetyl ganoderic acid F | Nitric Oxide Production (LPS-induced) | BV-2 microglia | Significant inhibition at 2.5 and 5 µg/mL | [3][6] |

| Deacetyl ganoderic acid F | TNF-α, IL-6, IL-1β mRNA (LPS-induced) | BV-2 microglia | Significant reduction at 2.5 and 5 µg/mL | [3][7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Lucidenic acid F's neuroprotective properties.

In Vitro Neuroprotection Assay against Oxidative Stress